molecular formula C10H16O3 B13577336 rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylicacid,trans

rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylicacid,trans

Cat. No.: B13577336
M. Wt: 184.23 g/mol
InChI Key: QALRLFIUTUKDOP-HTQZYQBOSA-N
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Description

rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylic acid, trans (CAS: 1368374-60-0) is a cyclopropane derivative featuring a 4-methyltetrahydropyran-4-yl substituent at the 2-position and a carboxylic acid group at the 1-position. The "trans" configuration indicates that these substituents are oriented on opposite sides of the cyclopropane ring. The racemic nature of the compound implies an equimolar mixture of enantiomers. This compound is cataloged as a building block for medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H16O3/c1-10(2-4-13-5-3-10)8-6-7(8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8-/m1/s1

InChI Key

QALRLFIUTUKDOP-HTQZYQBOSA-N

Isomeric SMILES

CC1(CCOCC1)[C@@H]2C[C@H]2C(=O)O

Canonical SMILES

CC1(CCOCC1)C2CC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylicacid,trans typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the Methyloxan Group: The methyloxan group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the methyloxan moiety.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is reacted with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylicacid,trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methyloxan group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or aldehydes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving cyclopropane-containing compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylicacid,trans would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name (Substituent) CAS Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
rac-(1R,2R)-2-(4-methyloxan-4-yl)-... (Target) 1368374-60-0 C₁₁H₁₈O₃ (est.) ~198.2 Ether-containing substituent (4-methyloxan-4-yl) likely enhances solubility in polar solvents. Used as a synthetic intermediate .
rac-(1R,2R)-2-(4-fluorophenyl)-... 175275-74-8 C₁₀H₉FO₂ 180.18 Electron-withdrawing fluorine lowers pKa (predicted: 4.56). Density: 1.345 g/cm³. Applied in ligand design for kinase inhibitors .
rac-(1R,2R)-2-[4-(trifluoromethyl)phenyl]-... 201164-18-3 C₁₁H₉F₃O₂ 230.18 Strong electron-withdrawing CF₃ group; potential use in fluorinated drug candidates .
rac-(1R,2R)-2-(2-chloro-6-methoxyphenyl)-... 2227859-69-8 C₁₁H₁₁ClO₃ 226.66 Chlorine and methoxy groups introduce steric bulk; explored in antimicrobial agents .
rac-(1R,2R)-2-(furan-3-yl)-... 1446486-81-2 C₈H₈O₃ (est.) ~152.15 Heteroaromatic furan enhances π-π interactions. Solid-state form: white to light yellow crystals .
trans-2-cyanocyclopropanecarboxylic acid 39891-82-2 C₅H₅NO₂ 111.10 Nitrile group enables click chemistry applications. High purity (≥95%) noted in synthesis protocols .
trans-2-(2,6-difluorophenyl)-... 455267-88-6 C₁₀H₈O₂F₂ 198.17 Difluoro substitution optimizes bioavailability. Classified as a "useful research chemical" .

Key Observations:

Electron-withdrawing groups (e.g., CF₃, F) lower pKa values, enhancing acidity and metal-binding capacity, which is critical in enzyme inhibitor design .

Applications in Drug Discovery :

  • Fluorinated derivatives (e.g., 4-fluorophenyl and CF₃ analogs) are prioritized in CNS drug development due to their blood-brain barrier permeability .
  • Heterocyclic variants (e.g., furan-3-yl) are explored for targeting GPCRs and ion channels .

Synthetic Challenges :

  • Several analogs, such as the 2,6-dichlorophenyl and 3-bromo-4-chlorophenyl derivatives, are listed as discontinued, suggesting synthetic complexity or instability .

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